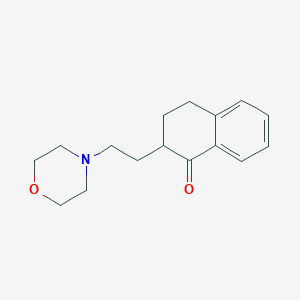
2-(2-Morpholinoethyl)tetralin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Morpholinoethyl)tetralin-1-one, also known as 2-Me-MA, is a research chemical that belongs to the class of tetralin derivatives. It is a selective agonist for the 5-HT1A receptor and has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mécanisme D'action
The mechanism of action of 2-(2-Morpholinoethyl)tetralin-1-one involves its selective agonism of the 5-HT1A receptor. This leads to the activation of various downstream signaling pathways and the modulation of neurotransmitter release, ultimately leading to changes in behavior and physiology.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(2-Morpholinoethyl)tetralin-1-one can produce a range of biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to modulate the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Morpholinoethyl)tetralin-1-one in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for more precise and targeted studies. However, one limitation is that its effects may vary depending on the experimental conditions, such as the dose and route of administration.
Orientations Futures
There are several future directions for research involving 2-(2-Morpholinoethyl)tetralin-1-one. One area of interest is its potential as a therapeutic agent for the treatment of various neuropsychiatric disorders such as anxiety and depression. Additionally, further studies are needed to elucidate its precise mechanism of action and to explore its potential applications in other fields such as drug discovery and neuropharmacology.
In conclusion, 2-(2-Morpholinoethyl)tetralin-1-one is a research chemical that has shown promise for its potential applications in the field of neuroscience and pharmacology. Its high selectivity for the 5-HT1A receptor and range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(2-Morpholinoethyl)tetralin-1-one involves the reaction of 1-tetralone with morpholine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
2-(2-Morpholinoethyl)tetralin-1-one has been used extensively in scientific research for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress.
Propriétés
Numéro CAS |
149247-13-2 |
|---|---|
Nom du produit |
2-(2-Morpholinoethyl)tetralin-1-one |
Formule moléculaire |
C16H21NO2 |
Poids moléculaire |
259.34 g/mol |
Nom IUPAC |
2-(2-morpholin-4-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H21NO2/c18-16-14(7-8-17-9-11-19-12-10-17)6-5-13-3-1-2-4-15(13)16/h1-4,14H,5-12H2 |
Clé InChI |
VCEUZQKLBBLPKZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1CCN3CCOCC3 |
Synonymes |
2-(2-MORPHOLINOETHYL)-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



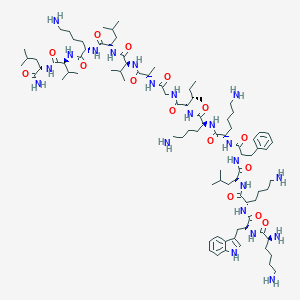
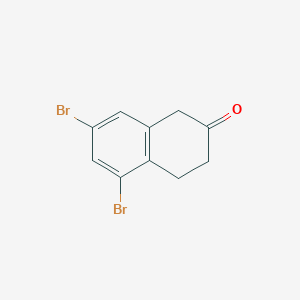
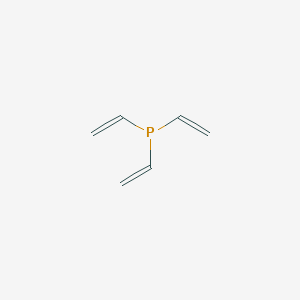
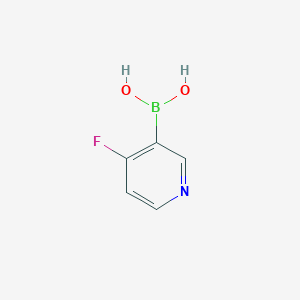
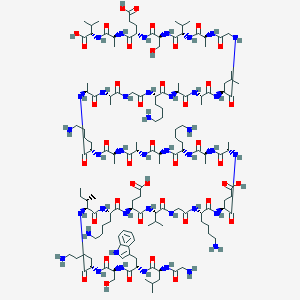

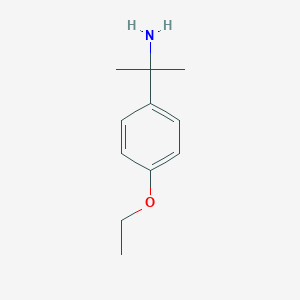
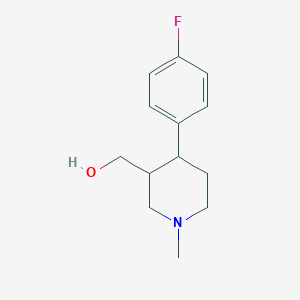
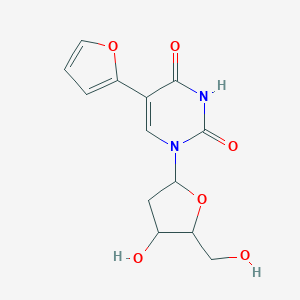
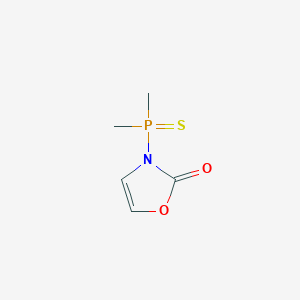
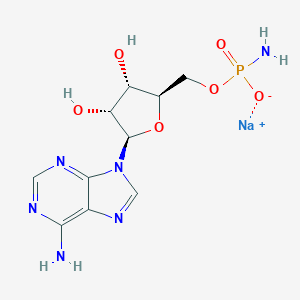
![3-[(2S,3S)-3-Ethynyloxiranyl]-1-propanol](/img/structure/B117747.png)
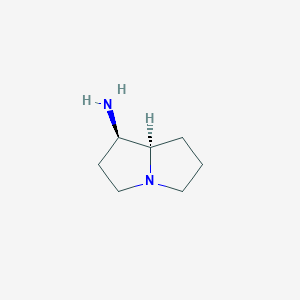
![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)